2,6-Bis(benzenesulfonyl)benzaldehyde
Overview
Description
2,6-Bis(benzenesulfonyl)benzaldehyde is a chemical compound with the molecular formula C19H14O5S2 and a molecular weight of 386.44 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of two benzenesulfonyl groups attached to a benzaldehyde core, making it a unique and versatile molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzenesulfonyl)benzaldehyde typically involves the sulfonylation of benzaldehyde derivatives. One common method includes the reaction of 2,6-dibromobenzaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete sulfonylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(benzenesulfonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonyl groups under basic conditions.
Major Products Formed
Oxidation: 2,6-Bis(benzenesulfonyl)benzoic acid.
Reduction: 2,6-Bis(benzenesulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(benzenesulfonyl)benzaldehyde is utilized in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2,6-Bis(benzenesulfonyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromobenzaldehyde: Shares the benzaldehyde core but lacks the sulfonyl groups.
Benzaldehyde: The simplest form, without any substituents.
Benzenesulfonyl Chloride: Contains the sulfonyl group but lacks the benzaldehyde core.
Uniqueness
2,6-Bis(benzenesulfonyl)benzaldehyde is unique due to the presence of both benzenesulfonyl groups and the benzaldehyde core, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
2,6-bis(benzenesulfonyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5S2/c20-14-17-18(25(21,22)15-8-3-1-4-9-15)12-7-13-19(17)26(23,24)16-10-5-2-6-11-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVYQZRRPDRAPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)S(=O)(=O)C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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